molecular formula C16H18N2OS B15032547 4-(2-Methylphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(2-Methylphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B15032547
M. Wt: 286.4 g/mol
InChI Key: AQHCSLANXVLCRN-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a carbonitrile group, and a propylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with a suitable nitrile and a propylsulfanyl compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-Methylphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylphenyl)-6-oxo-2-(ethylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • 4-(2-Methylphenyl)-6-oxo-2-(methylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Uniqueness

4-(2-Methylphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. The propylsulfanyl group, in particular, may influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

4-(2-methylphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C16H18N2OS/c1-3-8-20-16-14(10-17)13(9-15(19)18-16)12-7-5-4-6-11(12)2/h4-7,13H,3,8-9H2,1-2H3,(H,18,19)

InChI Key

AQHCSLANXVLCRN-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(CC(=O)N1)C2=CC=CC=C2C)C#N

Origin of Product

United States

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